2-Chloro-1-methyl-1h-pyrido[2,3-b]indole
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Overview
Description
2-Chloro-1-methyl-1h-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 2-Chloro-1-methyl-1h-pyrido[2,3-b]indole can be achieved through several synthetic routes. One common method involves the construction of the pyridine ring from 2-amino-3-substituted indole derivatives . Another approach is the synthesis of the pyrrole ring via cross-coupling between an appropriately substituted pyridine and aniline derivatives . Industrial production methods often involve the use of polymeric catalysts to enhance the yield and efficiency of the synthesis .
Chemical Reactions Analysis
2-Chloro-1-methyl-1h-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and ammonium acetate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-1-methyl-1h-pyrido[2,3-b]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-1-methyl-1h-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. For example, it can inhibit the cysteine/glutamate amino acid transporter system, which blocks glutathione synthesis and maintains the reactive oxygen species balance in the body . This mechanism is crucial for its potential therapeutic applications.
Comparison with Similar Compounds
2-Chloro-1-methyl-1h-pyrido[2,3-b]indole can be compared with other similar compounds, such as:
Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate: This compound has a similar core structure but different functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
59715-29-6 |
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Molecular Formula |
C12H9ClN2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-chloro-1-methylpyrido[2,3-b]indole |
InChI |
InChI=1S/C12H9ClN2/c1-15-11(13)7-6-9-8-4-2-3-5-10(8)14-12(9)15/h2-7H,1H3 |
InChI Key |
MWEIHQRCXLYWOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C2C1=NC3=CC=CC=C23)Cl |
Origin of Product |
United States |
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